BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to the Bioequivalence of
Insulin Degludec Biosimilars

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Insulin degludec

Cat. No.: B10830389

The advent of biosimilars for insulin degludec, an ultra-long-acting basal insulin, presents a
significant development in the management of diabetes mellitus. For researchers, scientists,
and drug development professionals, a thorough understanding of the bioequivalence
assessment of these products is paramount. This guide provides an objective comparison of
insulin degludec biosimilars with the originator product, supported by experimental data and
detailed methodologies, to facilitate informed decision-making in research and development.

Mechanism of Action of Insulin Degludec

Insulin degludec exerts its glucose-lowering effect by binding to the human insulin receptor,
initiating the same pharmacological effects as endogenous insulin.[1] This binding triggers a
cascade of intracellular signaling events. Upon subcutaneous injection, insulin degludec
forms soluble multi-hexamers, creating a depot in the subcutaneous tissue. From this depot,
insulin degludec monomers are slowly and continuously absorbed into the systemic
circulation.[1][2][3][4] This unique mechanism of protracted absorption results in an ultra-long
duration of action, lasting up to 42 hours, with a flat and stable glucose-lowering profile.[1][2][3]

[4]

The binding of insulin degludec to the insulin receptor activates two primary signaling
pathways: the phosphatidylinositol-3-kinase (P13K)/Akt pathway and the Ras-mitogen-activated
protein kinase (MAPK) pathway.[2] The PI3K/Akt pathway is primarily responsible for the
metabolic effects of insulin, including the translocation of glucose transporter 4 (GLUT4) to the
cell membrane, which facilitates glucose uptake into muscle and fat cells, and the inhibition of
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hepatic glucose production.[2][3] The Ras-MAPK pathway is mainly involved in regulating cell

growth and proliferation.[2]
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Comparative Bioequivalence Data

The assessment of bioequivalence between a biosimilar and its reference product is a critical

step in the regulatory approval process. This involves demonstrating that there are no clinically

meaningful differences in terms of safety, purity, and potency. For insulin degludec

biosimilars, this is primarily established through pharmacokinetic (PK) and pharmacodynamic

(PD) studies.

Table 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Bioequivalence of Insulin
Degludec Biosimilar (B01411) and Reference Product
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Parameter

B01411 (Biosimilar)

Tresiba®
(Reference)

Ratio (90% ClI)

Pharmacokinetics
(PK)

AUCIDeg,0-24h

Data not available Data not available 0.80-1.25
(h-pmol/L)
IDegmax (pmol/L) Data not available Data not available 0.80-1.25
Pharmacodynamics
(PD)
AUCGIR,0-24h ) )

Data not available Data not available 0.80-1.25
(mg/kg)
GIRmax (mg/kg/min) Data not available Data not available 0.80-1.25

Data from a Phase |
euglycemic clamp
study in healthy
Chinese subjects.[5]
The confidence
intervals for the ratio
of the least-squares

geometric means for

all primary PK and PD

endpoints were within

the pre-specified
range of 0.80-1.25,
demonstrating

bioequivalence.

Table 2: Clinical Efficacy and Safety of Insulin Degludec Biosimilar (HS-IDeg) vs. Originator
(NN-IDeg) in Type 2 Diabetes
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HS-IDeg NN-IDeg LS Mean Difference
Parameter L L
(Biosimilar) (Originator) (95% CiI)
Efficacy
Change in HbAlc
from baseline at week  -1.34 -1.25 -0.09 (-0.28 t0 0.10)
18 (%)
Participants achieving
HbAlc <7.0% at week  34.5 29.5 Not reported

18 (%)

Safety

Hypoglycemia events

Similar between

groups

Similar between

groups

Not reported

Adverse events

Similar between

groups

Similar between

groups

Not reported

Data from a
multicenter,
randomized, open-
label, phase 3 study in
Chinese patients with
type 2 diabetes.[6]
The study
demonstrated non-
inferiority of the
biosimilar to the
originator product in
terms of HbAlc

reduction.

Experimental Protocols for Bioequivalence

Assessment
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The gold standard for assessing the pharmacodynamics of insulin products is the euglycemic
clamp technique.[7] This methodology is central to the bioequivalence studies of insulin
degludec biosimilars.

Euglycemic Clamp Study Protocol

A typical euglycemic clamp study for an insulin degludec biosimilar is designed as a
randomized, crossover study in healthy volunteers.

e Subject Recruitment: Healthy, non-diabetic subjects are recruited to minimize variability in
insulin sensitivity.

e Randomization and Dosing: Subjects are randomized to receive a single subcutaneous dose
of either the biosimilar or the reference insulin degludec. After a washout period, they
receive the other treatment.

e Euglycemic Clamp Procedure:
o An intravenous line is established for blood sampling and another for glucose infusion.
o Blood glucose levels are clamped at a target euglycemic level (e.g., 5.5 mmol/L).[8]

o The glucose infusion rate (GIR) is adjusted in response to frequent blood glucose
measurements to maintain the target level. The GIR over time is the primary
pharmacodynamic endpoint.

o Pharmacokinetic Sampling: Blood samples are collected at predefined time points to
determine the concentration of insulin degludec over time.

o Data Analysis: The primary PK parameters (e.g., AUCIDeg,0-24h, IDegmax) and PD
parameters (e.g., AUCGIR,0-24h, GIRmax) are calculated and compared between the
biosimilar and the reference product. Bioequivalence is established if the 90% confidence
interval of the ratio of the geometric means for these parameters falls within the pre-specified
range of 80-125%.[5][9]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4156782/
https://www.benchchem.com/product/b10830389?utm_src=pdf-body
https://www.benchchem.com/product/b10830389?utm_src=pdf-body
https://www.benchchem.com/product/b10830389?utm_src=pdf-body
https://www.benchchem.com/product/b10830389?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26086190/
https://www.benchchem.com/product/b10830389?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37665683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10106704/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Study Design

Randomization
(Crossover Design)

Subject Screening & Recruitment
(GEEUVAYTIICETS)]

Period 1:

Washout Period

Period 2:

Treatmerlt Periods

Administer Biosimilar or Reference

Administer Alternative Treatment

Euglycelélic Clamp Procedure
Y Y

Establish IV Access
(Blood Sampling & Glucose Infusion)

}

(Adjust Glucose

Maintain Euglycemia

Infusion Rate - GIR)

Pharmacodynamic (PD) Measurement (GIR)

gata Collection & Analysis

Statistical Analysis
(90% Confidence Interval)

Bioequivalence Conclusion

Pharmacokinetic (PK) Sampling

Click to download full resolution via product page

Bioequivalence Study Workflow

© 2025 BenchChem. All rights reserved. 6/10

Tech Support


https://www.benchchem.com/product/b10830389?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Regulatory Pathway for Biosimilar Approval

The approval of a biosimilar insulin is a rigorous process guided by regulatory agencies such
as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
[10][11] The goal is to demonstrate a high degree of similarity to an already approved reference
product.

The regulatory framework emphasizes a "totality of the evidence" approach, which includes:

Analytical Studies: Extensive characterization of the biosimilar's structure and function
compared to the reference product.

e Non-clinical Studies: In vitro and in vivo studies to assess biological activity and potential
toxicity.

» Clinical Pharmacology Studies: PK and PD studies, such as the euglycemic clamp study, are
crucial to demonstrate bioequivalence.[12]

 Clinical Efficacy and Safety Studies: In some cases, larger clinical trials may be required to
confirm similar efficacy and safety profiles.[12]
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In conclusion, the assessment of bioequivalence for insulin degludec biosimilars is a
comprehensive process that relies on a robust foundation of analytical, non-clinical, and clinical
data. The euglycemic clamp study is a cornerstone of this evaluation, providing critical
pharmacokinetic and pharmacodynamic data to establish similarity with the originator product.
The successful demonstration of bioequivalence through this rigorous pathway ensures that
healthcare professionals and patients can have confidence in the safety and efficacy of
biosimilar insulin degludec.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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